Oxamic Acid

LDH Inhibition Isozyme Selectivity Contraceptive Development

Researchers probing the Warburg effect need a reproducible LDHA inhibitor as a benchmark for glycolysis studies. Oxamic Acid is the structural prototype for LDH inhibition, with a defined IC50 of 150 μM against LDH-C4, enabling consistent SAR evaluation of novel analogs. • Quantitative Benchmark: Validated IC50 against LDH-C4 supports direct potency comparison across inhibitor series • Analytical Reference: Unique ion-exclusion chromatographic retention vs. oxalic acid/oxamide ensures reliable impurity profiling in pharmaceutical QC • Validated Probe: Well-characterized competitive mechanism blocking pyruvate-to-lactate conversion for reproducible metabolic assays Supplied with full analytical documentation. Standard international B2B shipping available.

Molecular Formula C2H3NO3
Molecular Weight 89.05 g/mol
CAS No. 66257-53-2
Cat. No. B7770465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxamic Acid
CAS66257-53-2
Molecular FormulaC2H3NO3
Molecular Weight89.05 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)N
InChIInChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)
InChIKeySOWBFZRMHSNYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxamic Acid: Procurement and Baseline Profile


Oxamic Acid (CAS 471-47-6), also known as aminooxoacetic acid, is the monoamide of oxalic acid. It serves as a fundamental tool compound and the structural prototype for lactate dehydrogenase (LDH) inhibition, primarily targeting the LDHA isoform [1]. With a molecular formula of C2H3NO3 and a molecular weight of 89.05 g/mol, its physicochemical properties include a decomposition point around 210 °C and high polarity, resulting in limited solubility in water and near insolubility in absolute alcohol and ether [2].

Why Oxamic Acid Cannot Be Replaced


Despite its modest potency, substituting Oxamic Acid with its sodium salt (Oxamate), other simple oxalate analogs, or more potent synthetic LDHA inhibitors leads to divergent outcomes in activity, selectivity, and analytical behavior. The protonation state affects solubility and cellular uptake, while its unique chromatographic properties relative to oxalic acid and oxamide are critical for impurity profiling in pharmaceutical manufacturing [1]. Furthermore, its inhibitory profile against specific LDH isozymes like LDH-C4 differs markedly from its N-substituted derivatives and other LDH inhibitors like FX11 and GSK2837808A, precluding simple potency-based replacement [2].

Oxamic Acid: Quantitative Evidence Guide


LDH-C4 Inhibition: Oxamic Acid vs. Analogs

In an in vitro enzyme inhibition assay against recombinant plateau zokor LDH-C4, oxamic acid demonstrated a baseline IC50 value. This value serves as a key comparator for evaluating the structure-activity relationship of its analogs. The parent compound, oxamic acid, showed an IC50 of 150 μM, whereas eight tested N-substituted oxamic acid derivatives exhibited higher IC50 values, ranging from 198 μM to 2513 μM, indicating a reduction in potency upon N-alkyl substitution in this specific isozyme context [1].

LDH Inhibition Isozyme Selectivity Contraceptive Development

Impurity Profiling: Separation from Oxalate Analogs

Oxalic acid, oxamic acid, and oxamide are challenging to separate via conventional reversed-phase HPLC due to their high polarity, which leads to poor retention and co-elution. A validated ion-exclusion chromatography (IEC) method using a Dionex IonPac ICE-AS1 column and UV detection at 205 nm was developed to resolve these three compounds. This method enabled the quantitation of oxalic and oxamic acids at levels of 0.5–20 μg/mL and oxamide at 0.2–6 μg/mL, equivalent to 0.1–4% and 0.04–1.2% impurity levels in a drug substance matrix, respectively [1].

Ion-Exclusion Chromatography Pharmaceutical Impurity Analysis Method Validation

Purity Verification: Certified Specifications

Commercially available oxamic acid for research is supplied with certified purity specifications based on specific analytical methods. For instance, one supplier certifies a minimum purity of 97.0% as determined by both total nitrogen analysis and neutralization titration. Lot-specific analysis from a representative batch showed a purity of 99.6% by total nitrogen and 97.8% by titration, with solubility meeting the 'almost transparency in hot water' criterion .

Quality Control Analytical Standard Purity Certification

LDH-A Inhibition Potency: Class-Wide Perspective

Oxamic acid and its sodium salt (oxamate) are established LDHA inhibitors, but their potency is several orders of magnitude lower than that of modern, optimized LDHA inhibitors. While oxamate has a reported Ki value of 136.3 μM for LDHA, newer inhibitors like GSK2837808A and (R)-GNE-140 exhibit nanomolar IC50 values. For instance, GSK2837808A inhibits hLDHA with an IC50 of 2.6 nM , and (R)-GNE-140 inhibits LDHA with an IC50 of 3 nM .

LDHA Cancer Metabolism Enzyme Inhibition

Oxamic Acid: Validated Application Scenarios


LDH-C4 Inhibition Baseline for Contraceptive Research

Given its defined IC50 of 150 μM against plateau zokor LDH-C4, oxamic acid serves as the benchmark for evaluating the potency and selectivity of novel LDH-C4 inhibitors [1]. Researchers can use this quantitative baseline to establish structure-activity relationships (SAR) for their synthesized analogs.

Analytical Standard for Impurity Profiling

Oxamic acid's distinct retention behavior in ion-exclusion chromatography, as validated against oxalic acid and oxamide, makes it a critical reference standard for developing and validating analytical methods for pharmaceutical quality control [1]. Its use is essential for quantifying trace impurities in drug substances where these oxalate-related compounds may be present.

LDHA Inhibition in Cancer Metabolism Studies

As the prototype LDHA inhibitor, oxamic acid and its sodium salt are used to probe the fundamental role of glycolysis and lactate production in cancer cell proliferation and survival [1]. While less potent than newer agents, its well-characterized mechanism provides a reliable tool for basic research into the Warburg effect and for validating downstream metabolic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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